![molecular formula C7H10O3 B129885 3-(Acetoxymethyl)-3-butene-2-one CAS No. 152958-65-1](/img/structure/B129885.png)
3-(Acetoxymethyl)-3-butene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetoxymethyl)-3-butene-2-one, also known as ABM, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. ABM is a derivative of butenolide and is widely used as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-(Acetoxymethyl)-3-butene-2-one is not well understood. However, studies have shown that 3-(Acetoxymethyl)-3-butene-2-one can undergo hydrolysis in the presence of water, yielding butenolide and acetic acid. This suggests that 3-(Acetoxymethyl)-3-butene-2-one could potentially act as a prodrug for butenolide.
Biochemical and Physiological Effects:
3-(Acetoxymethyl)-3-butene-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-(Acetoxymethyl)-3-butene-2-one can inhibit the growth of cancer cells and exhibit anti-inflammatory properties. Additionally, 3-(Acetoxymethyl)-3-butene-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Acetoxymethyl)-3-butene-2-one has several advantages for use in lab experiments. It is readily available, easy to handle, and can be easily synthesized. However, 3-(Acetoxymethyl)-3-butene-2-one is also highly reactive and can be unstable under certain conditions. Therefore, it requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the study of 3-(Acetoxymethyl)-3-butene-2-one. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, 3-(Acetoxymethyl)-3-butene-2-one could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 3-(Acetoxymethyl)-3-butene-2-one and its potential applications in various fields.
Conclusion:
In conclusion, 3-(Acetoxymethyl)-3-butene-2-one is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. 3-(Acetoxymethyl)-3-butene-2-one is a versatile building block that can be used to synthesize a wide range of organic compounds. Further studies are needed to fully understand the mechanism of action of 3-(Acetoxymethyl)-3-butene-2-one and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-(Acetoxymethyl)-3-butene-2-one involves the reaction of butenolide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 3-(Acetoxymethyl)-3-butene-2-one as a colorless liquid with a boiling point of 120-122 °C.
Wissenschaftliche Forschungsanwendungen
3-(Acetoxymethyl)-3-butene-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. 3-(Acetoxymethyl)-3-butene-2-one is a versatile building block that can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
152958-65-1 |
---|---|
Produktname |
3-(Acetoxymethyl)-3-butene-2-one |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(2-methylidene-3-oxobutyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-10-7(3)9/h1,4H2,2-3H3 |
InChI-Schlüssel |
GCGCLVCKOCBPFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)COC(=O)C |
Kanonische SMILES |
CC(=O)C(=C)COC(=O)C |
Synonyme |
3-Buten-2-one, 3-[(acetyloxy)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.